molecular formula C14H19Cl2N3O3S B13457299 3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride

3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride

Cat. No.: B13457299
M. Wt: 380.3 g/mol
InChI Key: OCYMPJKDNOTEQL-YGIOOWLDSA-N
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Description

3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a sulfamoyl group and a chlorinated benzamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Structure: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the bicyclic intermediate with a sulfamoyl chloride derivative in the presence of a base.

    Chlorination and Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Including crystallization, distillation, and chromatography to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups or the aromatic ring, resulting in various reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on cellular processes.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.

Industry

In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide
  • **3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide sulfate

Uniqueness

The uniqueness of 3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H19Cl2N3O3S

Molecular Weight

380.3 g/mol

IUPAC Name

3-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl]-4-chloro-N,N-dimethylbenzamide;hydrochloride

InChI

InChI=1S/C14H18ClN3O3S.ClH/c1-18(2)14(19)8-3-4-11(15)12(5-8)22(20,21)17-13-9-6-16-7-10(9)13;/h3-5,9-10,13,16-17H,6-7H2,1-2H3;1H/t9-,10+,13?;

InChI Key

OCYMPJKDNOTEQL-YGIOOWLDSA-N

Isomeric SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2[C@H]3[C@@H]2CNC3.Cl

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2C3C2CNC3.Cl

Origin of Product

United States

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